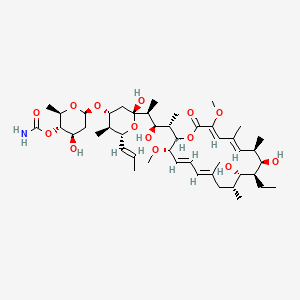
Concanamycin a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Concanamycin A is a macrolide antibiotic derived from the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on vacuolar type H±ATPases (V-ATPases), which are enzymes responsible for acidifying intracellular compartments and translocating protons across the plasma membrane
準備方法
Synthetic Routes and Reaction Conditions: Concanamycin A is primarily isolated from the fermentation broth of Streptomyces diastatochromogenes. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization . The compound is soluble in organic solvents such as chloroform, methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces diastatochromogenes under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .
化学反応の分析
Segment-Specific Synthetic Reactions
Key segments of concanamycin A have been synthesized using specialized protocols:
This approach enabled the first enantiospecific synthesis of the C20–C28 side chain, critical for V-ATPase inhibition .
Semi-Synthetic Modifications for SAR Studies
Systematic derivatization of this compound revealed reaction-sensitive positions affecting biological activity :
| Modification Site | Reaction Type | Effect on Nef IC50 (HIV-1 Activity) | V-ATPase Inhibition Change |
|---|---|---|---|
| C-19 | Methylation (8) | 3.5-fold increase (reduced potency) | 12% decrease |
| C-21 | Methylation (10) | 5.1-fold increase | 18% decrease |
| C-20 | Dehydration (11) | 8.9-fold increase | 27% decrease |
| Hemiketal | Mitsunobu ring-opening (12) | Complete inactivation | 98% decrease |
These results highlight the necessity of the hemiketal moiety and pyran ring integrity for biological function .
Stability and Degradation Pathways
While decomposition temperatures remain undetermined , key stability factors include:
-
pH sensitivity : Rapid degradation in alkaline conditions due to lactone ring opening .
-
Solvent effects : Stable in acetonitrile (primary storage solvent) but degrades in aqueous solutions >24 hrs .
-
Light sensitivity : Requires protection from UV exposure to prevent photooxidation .
Analytical Characterization Reactions
Structural elucidation of concanamycin H (an anhydroaglycone) employed:
-
1H-1H COSY to establish spin systems for H-3–H-28 backbone .
-
HMBC correlations identifying carbonyl groups (δC=203.0 at C-21) and glycosidic linkages .
These techniques validated the E-configuration of disubstituted double bonds critical for membrane penetration .
This comprehensive analysis demonstrates this compound's chemical complexity, with synthetic and derivatization strategies providing critical insights into its mode of action. The integration of transition-metal catalysis and stereoselective methodologies continues to drive advances in macrolide antibiotic development .
科学的研究の応用
Concanamycin A has a wide range of scientific research applications, including:
作用機序
Concanamycin A exerts its effects by specifically inhibiting V-ATPases. These enzymes are responsible for acidifying intracellular compartments, which is essential for various cellular processes. By inhibiting V-ATPases, this compound disrupts the acidification process, leading to various cellular effects such as apoptosis and inhibition of cell growth . The molecular targets of this compound include the V-ATPase subunits, which are essential for the enzyme’s function .
類似化合物との比較
- Bafilomycin A1
- Concanamycin B
- Concanamycin C
Concanamycin A’s unique structure and potent inhibitory effects on V-ATPases make it a valuable tool in scientific research and a promising candidate for therapeutic applications.
特性
CAS番号 |
80890-47-7 |
|---|---|
分子式 |
C46H75NO14 |
分子量 |
866.1 g/mol |
IUPAC名 |
[6-[(2S)-2-[4-(11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |
InChI |
InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,46-/m0/s1 |
InChIキー |
DJZCTUVALDDONK-INKICEHKSA-N |
SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |
異性体SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@@]2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |
正規SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |
外観 |
Solid powder |
Key on ui other cas no. |
80890-47-7 |
ピクトグラム |
Acute Toxic; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Concanamycin A; X 4357 B; X-4357 B; X4357 B; NSC 674620. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















